molecular formula C7H5ClF3NO B1409239 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine CAS No. 1214391-82-8

5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine

Cat. No.: B1409239
CAS No.: 1214391-82-8
M. Wt: 211.57 g/mol
InChI Key: ZCGCNGDYDGKBFK-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is an organic compound with the chemical formula C7H5ClF3NO. It is a derivative of pyridine, characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to the pyridine ring. This compound is notable for its applications in various fields, including agrochemicals, pharmaceuticals, and organic synthesis .

Mechanism of Action

The biological activities of TFMP derivatives are attributed to a combination of the physicochemical properties of the fluorine atom and the pyridine moiety. These derivatives find applications in both agrochemicals and pharmaceuticals .

Future Directions

Given the growing interest in fluorinated organic chemicals, it is expected that novel applications of TFMP will continue to emerge. Researchers may explore its potential in drug development, materials science, and other fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine typically involves the chlorination and methoxylation of pyridine derivatives. One common method is the simultaneous vapor-phase chlorination/fluorination at high temperatures (above 300°C) using transition metal-based catalysts such as iron fluoride . Another approach involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride .

Industrial Production Methods: Industrial production of this compound often employs large-scale continuous flow reactors to ensure consistent quality and yield. The use of high-temperature vapor-phase reactions is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

    Substitution Reactions: Products include various substituted pyridine derivatives, depending on the nucleophile used.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents employed.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 2-Iodo-5-(trifluoromethyl)pyridine

Comparison: 5-Chloro-2-methoxy-3-(trifluoromethyl)pyridine is unique due to the presence of both a methoxy group and a trifluoromethyl group, which confer distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of stability and reactivity, making it suitable for a broader range of applications .

Properties

IUPAC Name

5-chloro-2-methoxy-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGCNGDYDGKBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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